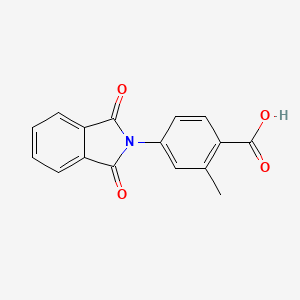

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c1-9-8-10(6-7-11(9)16(20)21)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYCIRBSCFYQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid generally follows these key steps:

- Formation of the Isoindole (Phthalimide) Core: This is typically achieved by reacting phthalic anhydride with an appropriate amine or amino-substituted intermediate under reflux conditions.

- Coupling with 2-Methylbenzoic Acid or Its Derivatives: The isoindole intermediate is then linked to the 2-methylbenzoic acid moiety, often via nucleophilic substitution or esterification reactions.

- Purification: The crude product is purified by recrystallization or chromatographic methods to obtain high purity.

Specific Preparation Methods

Microwave-Assisted Synthesis in Acetonitrile (High Yield, Short Time)

- Procedure: The reaction involves heating the reactants in acetonitrile at 180 °C for 30 minutes under an inert atmosphere in a sealed tube with microwave irradiation.

- Reagents: The isoindole precursor and the 2-methylbenzoic acid derivative.

- Yield: Up to 96% yield reported.

- Advantages: Rapid reaction time and high yield due to microwave-assisted heating.

- Reference: Chorell et al., European Journal of Organic Chemistry, 2013.

Nucleophilic Substitution in DMF Using Potassium Carbonate

- Procedure: The vacuum-dried isoindole intermediate (0.002 mol) is reacted with 2-methylbenzoic acid (or substituted benzoic acids) (0.003 mol) in the presence of anhydrous potassium carbonate (0.003 mol) in dimethylformamide (DMF, 10 mL). The mixture is stirred at room temperature for approximately 2 hours.

- Work-up: After completion (monitored by TLC), the reaction mixture is poured into ice-cold water, stirred for 10 minutes, filtered, washed, and recrystallized from ethanol.

- Yield: Moderate to good yields, dependent on substitution patterns.

- Reference: Synthesis of related isoindolylmethyl benzoates, PMC, 2015.

Friedel-Crafts Acylation Using Acid Chloride and Lewis Acid Catalyst

- Procedure: The isoindole derivative is reacted with 2-methylbenzoic acid chloride in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst under reflux conditions in solvents such as acetic acid or toluene.

- Outcome: Introduces the benzoic acid moiety onto the isoindole core via electrophilic aromatic substitution.

- Purification: Recrystallization or column chromatography.

- Industrial Adaptation: Continuous flow reactors and automated control systems have been employed to optimize yields and scalability.

- Reference: BenchChem overview on related compounds.

Reaction Conditions and Parameters

| Preparation Method | Solvent | Temperature | Time | Catalyst/Reagent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Microwave-assisted synthesis | Acetonitrile | 180 °C (microwave) | 0.5 hours | Inert atmosphere | 96 | Rapid, high yield |

| Nucleophilic substitution with K2CO3 | DMF | Room temperature | ~2 hours | Anhydrous K2CO3 | Moderate | Mild conditions, easy work-up |

| Friedel-Crafts acylation with AlCl3 | Acetic acid/toluene | Reflux (~100-120 °C) | Several hours | AlCl3 (Lewis acid) | Variable | Requires careful handling |

Purification Techniques

- Recrystallization: Commonly from ethanol or ethanol/DMF mixtures to enhance crystal quality.

- Chromatography: Column chromatography using silica gel is employed for further purification when necessary.

- Monitoring: Reaction progress and purity are monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods.

Analytical Characterization (Supporting Preparation)

- NMR Spectroscopy: Confirms the aromatic and methyl proton environments, verifying substitution patterns.

- Infrared Spectroscopy (IR): Identification of characteristic carbonyl stretches (~1700-1750 cm⁻¹) and carboxylic acid O-H bands.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- X-ray Crystallography: Used in some studies to confirm the molecular structure and bond lengths, especially the isoindole dioxo groups.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Microwave-assisted synthesis | Acetonitrile, 180 °C, 0.5 h, inert atmosphere | 96 | Fast, high yield | Requires microwave reactor |

| 2 | Nucleophilic substitution in DMF | Isoindole intermediate, K2CO3, RT, 2 h | Moderate | Mild conditions, scalable | Longer reaction time |

| 3 | Friedel-Crafts acylation | Acid chloride, AlCl3, reflux, several hours | Variable | Well-established industrial method | Harsh reagents, side reactions |

Research Findings and Optimization Notes

- Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular interactions and heating efficiency.

- Use of anhydrous conditions and inert atmosphere prevents side reactions such as hydrolysis.

- Choice of solvent (polar aprotic like DMF or acetonitrile) is critical for solubilizing reactants and facilitating nucleophilic substitution.

- Catalyst screening (e.g., Lewis acids or bases like potassium carbonate) can optimize reaction rates and selectivity.

- Recrystallization solvent systems impact purity and crystal morphology, influencing downstream applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the isoindolone ring system and the carboxylic acid group makes it amenable to these transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit promising anticancer properties. A study demonstrated that 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composite materials where durability is essential .

Photonic Devices

Research indicates that this compound can be incorporated into organic photonic devices due to its unique electronic properties. Its ability to act as a light-emitting material makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal highlighted the effectiveness of this compound against MCF7 breast cancer cells. The study reported an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Polymer Development

In a collaborative project between universities, researchers synthesized a new class of biodegradable polymers using this compound as a building block. The resulting materials exhibited superior mechanical properties and degradation rates suitable for biomedical applications such as drug delivery systems .

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent type and position significantly influence the physical and chemical properties of phthalimide derivatives. Below is a comparative analysis of key analogs:

Key Observations:

- Acidity: The 2-chloro analog () is more acidic than the 2-methyl derivative due to the electron-withdrawing effect of chlorine .

- Melting Points: Ester derivatives (e.g., compound 4f) exhibit higher melting points (144–146°C) compared to carboxylic acids, likely due to reduced hydrogen bonding in esters .

Structural and Spectroscopic Characterization

- FTIR/NMR: Phthalimide derivatives exhibit characteristic C=O stretches (1770–1700 cm⁻¹) and aromatic C-H bends in FTIR. In ¹H-NMR, phthalimide protons resonate at δ 7.80–7.95 ppm, while methyl groups appear at δ 2.30–2.50 ppm .

Biological Activity

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

- Molecular Formula : C16H11NO4

- Molar Mass : 281.26 g/mol

- CAS Number : 747553

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related isoindole derivatives have shown their ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders. Analogous compounds have shown potent inhibitory effects on tyrosinase activity, suggesting that this compound may also possess similar properties. For example, certain analogs exhibited IC50 values significantly lower than that of kojic acid, a common skin-lightening agent .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant capacity of isoindole derivatives reported that compounds with structural similarities to this compound showed a remarkable ability to reduce oxidative stress in cellular models. The study utilized various assays including DPPH and ABTS radical scavenging tests to quantify the antioxidant effects .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial synergy of this compound with traditional antibiotics against multi-drug resistant (MDR) strains. The results indicated that the combination of this compound with specific antibiotics enhanced the overall antimicrobial efficacy, thus providing a promising avenue for developing new treatment regimens for resistant infections .

Research Findings Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step process:

Intermediate Formation : React phthalic anhydride with 2-methylbenzylamine to form the phthalimide core. This step typically requires refluxing in acetic acid or toluene under nitrogen .

Carboxylic Acid Introduction : Oxidize the methyl group on the benzene ring to a carboxylic acid using H₂O₂ in ethanol, as demonstrated in analogous syntheses of phthalimide derivatives .

- Optimization Tips : Use catalysts like pyridine to enhance acylation efficiency, and control temperature (80–100°C) to minimize side reactions. Purity can be improved via recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- 1H-NMR : Confirm the presence of the methyl group (δ ~2.5 ppm) and aromatic protons (δ 7.5–8.3 ppm). The isoindole dioxo group shows characteristic deshielded signals .

- X-ray Crystallography : For absolute configuration determination, single-crystal diffraction is preferred. Similar phthalimide derivatives have been resolved with CCDC references (e.g., 1038591) .

- FT-IR : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H (broad ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). Focus on the phthalimide moiety’s ability to bind catalytic pockets .

- In Vitro Assays : Perform enzyme inhibition assays (IC₅₀ determination) with purified targets. For example, monitor NADPH consumption in dehydrogenase assays .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays, comparing activity to known inhibitors .

Q. What strategies address poor aqueous solubility during in vitro or in vivo studies?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a sodium salt or ester prodrug to enhance solubility .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin inclusion complexes .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC-MS. Impurities from synthesis (e.g., unreacted intermediates) may skew results .

- Orthogonal Assays : Cross-validate using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Batch Consistency : Ensure synthetic reproducibility by standardizing reaction conditions and characterizing each batch .

Data Analysis & Mechanistic Questions

Q. What computational methods are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS. Analyze hydrogen bonding and hydrophobic interactions involving the methylbenzoic acid group .

- QM/MM Calculations : Study electronic effects of the dioxoisoindole moiety on target binding using Gaussian 09 .

Q. How can kinetic studies elucidate the compound’s mechanism as an acylating agent?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitor acylation rates with nucleophiles (e.g., glutathione) at varying pH .

- LC-MS/MS : Identify covalent adducts formed with target proteins, using tryptic digests and peptide mapping .

Structural & Stability Considerations

Q. What are the key stability challenges for this compound under storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.